molecular formula C24H33NO B1385700 N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine CAS No. 1040679-85-3

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine

Cat. No.: B1385700
CAS No.: 1040679-85-3
M. Wt: 351.5 g/mol
InChI Key: ADXFSHSUYCUAAP-UHFFFAOYSA-N
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Description

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine is a chemical compound of interest in organic and medicinal chemistry research. The structure of this amine, featuring a benzylamine core and a lipophilic cyclohexylethoxy phenyl substituent, suggests potential for diverse applications and interactions. This compound is suited for use as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical and chemical research. Researchers can utilize it to explore structure-activity relationships or develop novel compounds with potential biological activity. The specific mechanism of action, pharmacological targets, and detailed research applications for this precise molecule are not yet fully characterized in the available scientific literature and require further investigation. This product is provided for research and development purposes in a laboratory setting only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(2-cyclohexylethoxy)-N-[(4-propan-2-ylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO/c1-19(2)22-10-8-21(9-11-22)18-25-23-12-14-24(15-13-23)26-17-16-20-6-4-3-5-7-20/h8-15,19-20,25H,3-7,16-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXFSHSUYCUAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Cyclohexylethoxy Intermediate: This step involves the reaction of cyclohexanol with ethyl bromide in the presence of a base to form cyclohexylethyl ether.

    Synthesis of the Phenyl Intermediate: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Coupling of Intermediates: The final step involves coupling the cyclohexylethoxy and phenyl intermediates with 4-isopropylbenzylamine through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Sharing the 4-Isopropylbenzyl Group

(a) Benzyl-(4-isopropylbenzyl)amine ()
  • Structure : Lacks the ethoxy chain but retains the 4-isopropylbenzyl group.
  • Properties : Reduced molecular weight (vs. target compound) may improve membrane permeability but decrease binding affinity in hydrophobic pockets.
  • Applications : Used as a building block in pharmaceutical synthesis, particularly for CNS-targeting molecules .
(b) N-(4-Isopropylbenzyl)formamide ()
  • Structure : Formamide derivative with a primary amine replaced by a formyl group.
  • Applications : Intermediate in agrochemical fungicides, leveraging the formamide’s bioactivity .
Table 1: Key Structural and Functional Differences
Compound Substituents Molecular Weight (g/mol) Key Applications
Target Compound 4-Isopropylbenzyl + Cyclohexylethoxy ~380 (estimated) Drug intermediates, receptor ligands
Benzyl-(4-isopropylbenzyl)amine 4-Isopropylbenzyl ~255 (estimated) CNS drug synthesis
N-(4-Isopropylbenzyl)formamide 4-Isopropylbenzyl + Formamide ~191 (estimated) Agrochemical fungicides

Compounds with Ethoxy/Aryl Ether Chains

(a) N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine ()
  • Structure: Features a phenylmethoxyphenoxy chain instead of cyclohexylethoxy.
  • Applications : Explored in OLEDs due to bipolar charge-transport properties .
(b) N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine ()
  • Structure : Ethoxyphenyl group combined with a sulfone-containing thiophene.
  • Properties : Sulfone group improves solubility in polar solvents and metabolic stability.
  • Applications : Antimicrobial and anti-inflammatory agents .
Table 2: Impact of Ether Chain Modifications
Compound Ether Chain Type Unique Features Biological Relevance
Target Compound Cyclohexylethoxy High lipophilicity Targets hydrophobic binding sites
N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine Phenylmethoxyphenoxy π-π stacking capability Charge transport in OLEDs
N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine Ethoxyphenyl Sulfone-enhanced stability Antimicrobial activity

Compounds with Sulfonyl/Thiazole Moieties

(a) 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine ()
  • Structure : Dual sulfonyl groups on a thiazole ring.
  • Properties : High electronegativity and metabolic resistance due to sulfonyl groups.
  • Applications : Kinase inhibitors in cancer therapy .
(b) 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine ()
  • Structure : Thiazole core with a Schiff base linker.
  • Properties : pH-sensitive imine bond allows for targeted drug release.
  • Applications : Cyclin-dependent kinase (CDK) inhibitors .

Research Findings and Implications

  • Target Compound : The cyclohexylethoxy group distinguishes it from simpler aryl ethers, offering a balance between flexibility and hydrophobicity. This makes it superior for penetrating lipid bilayers compared to rigid analogs like thiazole derivatives .
  • Synthetic Feasibility : Unlike sulfonyl/thiazole compounds requiring multistep protocols, the target compound can be synthesized via straightforward alkylation or reductive amination, as inferred from and .
  • Biological Performance : While sulfonyl-containing analogs () exhibit stronger enzyme inhibition, the target compound’s lower polarity may improve oral bioavailability .

Biological Activity

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine is an organic compound notable for its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C24_{24}H33_{33}NO
  • Molecular Weight: 351.52 g/mol
  • CAS Number: 1040679-85-3

The compound features a cyclohexylethoxy group and an isopropylbenzyl moiety, which may influence its lipophilicity and biological interactions.

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, affecting signal transduction pathways, gene expression, and metabolic processes.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Case Study 1: Cytotoxicity Evaluation

A recent investigation assessed the cytotoxicity of various amine derivatives against multiple cancer cell lines. The findings demonstrated that certain structural modifications enhanced potency against MDA-MB-231 cells, indicating that this compound could be a candidate for further exploration in cancer therapy .

Case Study 2: Mechanistic Insights

Research focusing on similar compounds revealed that they could induce apoptosis in cancer cells through mitochondrial pathways. This suggests that this compound might share this mechanism, warranting further investigation into its apoptotic effects in vitro .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methylbenzyl)amineSimilar phenolic structureModerate anticancer activity
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-tert-butylbenzyl)amineIncreased steric hindranceEnhanced receptor binding
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-ethylbenzyl)amineVariations in alkyl chain lengthVariable anti-inflammatory effects

Q & A

Basic Questions

Q. What synthetic strategies are recommended for the preparation of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine?

  • Methodology :

  • Step 1 : Synthesize the 2-cyclohexylethoxy moiety via nucleophilic substitution between cyclohexylethanol and 4-fluoronitrobenzene under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C).
  • Step 3 : Perform reductive amination between the amine intermediate and 4-isopropylbenzaldehyde using NaBH₃CN in methanol.
  • Validation : Confirm intermediates via TLC and ¹H NMR. Final product purity can be assessed via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign proton environments (e.g., cyclohexyl CH₂, isopropyl CH₃) and verify substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peak).
  • FT-IR : Identify functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹).
  • UV-Vis/Fluorescence : Assess electronic properties if the compound exhibits conjugated systems .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for improved yield?

  • Approach :

  • Use quantum chemical calculations (DFT) to model transition states and identify rate-limiting steps.
  • Apply ICReDD’s reaction path search algorithms to predict optimal solvents, temperatures, and catalysts (e.g., screening Pd catalysts for hydrogenation efficiency).
  • Validate predictions with small-scale experiments and adjust parameters iteratively .

Q. How to resolve discrepancies in observed vs. predicted biological activity data?

  • Methodology :

  • Data Triangulation : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives.
  • Structural Analysis : Perform molecular docking studies to assess binding affinity variations caused by stereochemistry or conformational flexibility.
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., N-benzyl analogs in ) to identify trends.

Q. What strategies are effective for growing high-quality crystals for X-ray diffraction?

  • Protocol :

  • Solvent Selection : Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.
  • Temperature Gradient : Gradually decrease temperature from 40°C to 4°C to promote nucleation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., N-cyclohexyl derivatives in ) to guide crystallization.

Q. How to analyze stability under varying pH and temperature conditions?

  • Experimental Design :

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • pH-Dependent Studies : Prepare buffered solutions (pH 2–12) and analyze hydrolysis products using LC-MS.
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Data Contradiction Analysis

Q. How to address inconsistencies in spectroscopic data across research groups?

  • Resolution Steps :

  • Standardization : Ensure identical solvent systems and instrument calibration (e.g., NMR referenced to TMS).
  • Collaborative Validation : Share samples with independent labs to verify spectral assignments.
  • Dynamic Effects : Consider rotameric equilibria (e.g., cyclohexyl chair flipping) causing split peaks in NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine
Reactant of Route 2
Reactant of Route 2
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine

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